Cas no 2171602-84-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl 2-(methylsulfanyl)ethylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a thioether-containing side chain, which offers unique reactivity for post-synthetic modifications, and a carboxyl group enabling further conjugation. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing selective deprotection under mild basic conditions. This compound is particularly valuable for introducing functionalized residues into peptide sequences, facilitating the study of structure-activity relationships or the development of bioactive conjugates. Its stability under typical peptide coupling conditions and orthogonal protecting group strategy make it a versatile building block for advanced peptide chemistry.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid structure
2171602-84-7 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid
CAS No:2171602-84-7
MF:C24H28N2O5S
MW:456.554525375366
CID:5753173
PubChem ID:165815191
Update Time:2025-06-08

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1488186
    • 2171602-84-7
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[2-(methylsulfanyl)ethyl]carbamoyl}butanoic acid
    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid
    • Inchi: 1S/C24H28N2O5S/c1-26(13-14-32-2)23(29)21(11-12-22(27)28)25-24(30)31-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-15H2,1-2H3,(H,25,30)(H,27,28)
    • InChI Key: ZVYRSUFCGHZRBN-UHFFFAOYSA-N
    • SMILES: S(C)CCN(C)C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 456.17189317g/mol
  • Monoisotopic Mass: 456.17189317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 121Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic Acid (CAS No. 2171602-84-7)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid, identified by its CAS number 2171602-84-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular structure of this compound features a fluorene moiety, which is a well-known aromatic heterocycle frequently employed in the synthesis of advanced materials and pharmaceuticals due to its rigidity and stability. The presence of a methoxycarbonyl group attached to the fluorene ring enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the amino group at the position adjacent to the fluorene ring suggests potential applications in peptidomimetics and protein-protein interaction modulators.

The carboxylic acid functionality at one end of the molecule and the carbamoyl groups at both ends provide multiple sites for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties. This structural complexity makes 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid a versatile building block for drug discovery initiatives.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways implicated in various diseases. The unique structural features of this compound position it as a promising candidate for further investigation in this context. For instance, the fluorene moiety has been shown to enhance drug delivery systems, while the presence of multiple functional groups allows for fine-tuning of pharmacokinetic properties.

Recent studies have highlighted the potential of fluorene-based compounds in modulating enzyme activity and inhibiting disease-causing proteins. The methoxycarbonyl group, in particular, has been associated with improved metabolic stability and bioavailability, making it an attractive feature for drug candidates. Furthermore, the carbamoyl groups introduce polar regions that can interact with biological targets, potentially leading to therapeutic effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functionalization strategies, are often employed to construct the complex molecular framework efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for preclinical and clinical studies.

The pharmacological profile of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid is still under investigation, but preliminary findings suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. The compound's ability to modulate biological pathways could make it a valuable tool for understanding disease mechanisms and developing new treatments.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl2-(methylsulfanyl)ethylcarbamoyl}butanoic acid (CAS No. 2171602-84-7) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and structural motifs makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various human health challenges.

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